molecular formula C12H20N4O B2819790 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine CAS No. 1895787-59-3

5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine

Cat. No. B2819790
CAS RN: 1895787-59-3
M. Wt: 236.319
InChI Key: SSDIZIOCLCGMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine is a chemical compound that has been studied for its potential therapeutic applications. It is a pyrazol-3-amine derivative that has shown promise in scientific research for its ability to modulate certain biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine involves its ability to bind to specific targets in the body, such as enzymes or receptors. This binding can lead to the modulation of certain biochemical and physiological processes, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine depend on the specific targets that it binds to in the body. Some of the effects that have been observed in scientific research studies include anti-inflammatory effects, anti-cancer effects, and the modulation of neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine in lab experiments is its ability to selectively bind to specific targets in the body, which can lead to more specific and targeted effects. However, one limitation is that it may not be effective for all targets, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are many potential future directions for research on 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine. Some possible areas of study include its potential as a treatment for inflammatory diseases, its use in cancer therapy, and its effects on neurotransmitter systems in the brain. Further research is needed to fully understand its potential therapeutic applications and to develop new compounds based on its structure.

Synthesis Methods

The synthesis of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine involves the reaction of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine with azepan-1-ylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate certain neurotransmitter systems in the brain.

properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-16-10(9-11(13)14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDIZIOCLCGMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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